Isoquinoline, 1-chloro-6-(1,1-dimethylethyl)- Isoquinoline, 1-chloro-6-(1,1-dimethylethyl)-
Brand Name: Vulcanchem
CAS No.: 630422-60-5
VCID: VC7988467
InChI: InChI=1S/C13H14ClN/c1-13(2,3)10-4-5-11-9(8-10)6-7-15-12(11)14/h4-8H,1-3H3
SMILES: CC(C)(C)C1=CC2=C(C=C1)C(=NC=C2)Cl
Molecular Formula: C13H14ClN
Molecular Weight: 219.71

Isoquinoline, 1-chloro-6-(1,1-dimethylethyl)-

CAS No.: 630422-60-5

Cat. No.: VC7988467

Molecular Formula: C13H14ClN

Molecular Weight: 219.71

* For research use only. Not for human or veterinary use.

Isoquinoline, 1-chloro-6-(1,1-dimethylethyl)- - 630422-60-5

Specification

CAS No. 630422-60-5
Molecular Formula C13H14ClN
Molecular Weight 219.71
IUPAC Name 6-tert-butyl-1-chloroisoquinoline
Standard InChI InChI=1S/C13H14ClN/c1-13(2,3)10-4-5-11-9(8-10)6-7-15-12(11)14/h4-8H,1-3H3
Standard InChI Key NNIVIJZETJEDMO-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC2=C(C=C1)C(=NC=C2)Cl
Canonical SMILES CC(C)(C)C1=CC2=C(C=C1)C(=NC=C2)Cl

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The compound’s structure consists of an isoquinoline backbone, a bicyclic system fusing a benzene ring with a pyridine moiety. The chlorine atom at position 1 introduces electron-withdrawing effects, polarizing the aromatic system and enhancing susceptibility to nucleophilic substitution reactions. In contrast, the tert-butyl group at position 6 provides steric bulk and electron-donating inductive effects, which may stabilize the molecule against electrophilic attack while modulating solubility .

Table 1: Molecular Properties

PropertyValue/Description
Molecular FormulaC₁₃H₁₄ClN
Molecular Weight227.71 g/mol
SMILESClC1=NC=CC=2C=C(C=CC12)C(C)(C)C
InChI KeyNNIVIJZETJEDMO-UHFFFAOYSA-N
Aromatic SystemIsoquinoline (bicyclic)
Key Substituents-Cl (position 1), -C(CH₃)₃ (position 6)

Electronic and Steric Considerations

The tert-butyl group’s steric hindrance likely restricts rotational freedom around the C6–C bond, imposing conformational constraints on the molecule. Computational modeling of analogous systems predicts a dihedral angle of ~45° between the isoquinoline plane and the tert-butyl group, reducing π-orbital overlap and altering electronic delocalization . The chlorine’s electronegativity increases the partial positive charge on adjacent carbon atoms, creating sites for nucleophilic attack (e.g., SNAr reactions).

Synthesis and Reactivity

Synthetic Pathways

While explicit literature on this compound’s synthesis is sparse, plausible routes can be inferred from isoquinoline chemistry:

  • Friedel-Crafts Alkylation: Introducing the tert-butyl group to isoquinoline using tert-butyl chloride and a Lewis acid (e.g., AlCl₃). Steric challenges may necessitate harsh conditions or directing groups.

  • Chlorination: Post-functionalization via chlorinating agents (e.g., SOCl₂, Cl₂/FeCl₃) at position 1, leveraging the pyridine ring’s inherent reactivity.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield* (Estimated)
tert-Butylationtert-BuCl, AlCl₃, 80°C, 12h40–60%
ChlorinationCl₂, FeCl₃, 0°C, 2h50–70%
PurificationColumn chromatography (SiO₂)>95% purity

*Theoretical yields based on analogous isoquinoline derivatizations .

Reactivity Profile

  • Nucleophilic Substitution: The chlorine atom at position 1 is susceptible to displacement by amines or alkoxides under basic conditions.

  • Electrophilic Substitution: tert-Bu group deactivates the ring, directing electrophiles to position 5 or 8 (meta to substituents).

  • Coordination Chemistry: The pyridinic nitrogen may act as a ligand for transition metals (e.g., Pd, Cu), enabling catalytic applications.

Physicochemical Properties

Solubility and Stability

The compound is a solid at room temperature (predicted mp: 120–140°C) with solubility trends favoring nonpolar solvents:

  • High Solubility: Dichloromethane, chloroform.

  • Moderate Solubility: Ethanol, acetone.

  • Low Solubility: Water, hexane.

Stability under acidic conditions is limited due to potential N-protonation and ring hydrolysis. The tert-butyl group enhances thermal stability, with decomposition likely above 250°C .

Acid-Base Behavior

The pKa of the pyridinic nitrogen is estimated at 4.9–5.3, slightly lower than unsubstituted isoquinoline (pKa ~5.4) . This decrease reflects the electron-withdrawing effect of the chlorine, which stabilizes the protonated form.

Biological and Industrial Applications

Material Science Applications

  • Ligand Design: Coordination polymers or metal-organic frameworks (MOFs).

  • Organic Electronics: Electron-deficient aromatic systems for n-type semiconductors.

Comparative Analysis with Analogous Compounds

Table 3: Structural and Functional Comparisons

CompoundSubstituentsKey Differences
6-tert-Butylisoquinoline-C(CH₃)₃ (position 6)Higher lipophilicity; reduced reactivity
1-Chloroisoquinoline-Cl (position 1)Enhanced electrophilicity; lower pKa
1-Nitroisoquinoline-NO₂ (position 1)Stronger electron withdrawal; mutagenic

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator